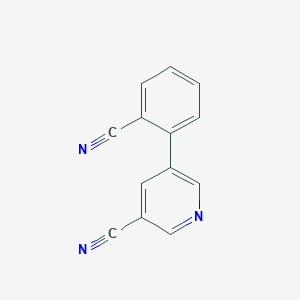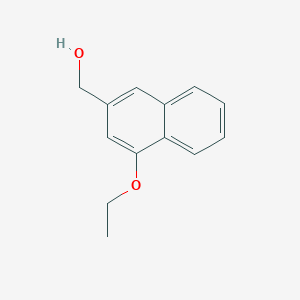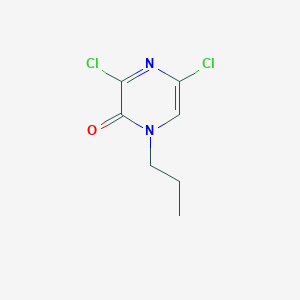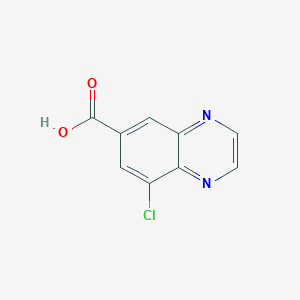
Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the fourth position and a trimethylsilyl group at the second position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . This reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine under an inert atmosphere . Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon .
Análisis De Reacciones Químicas
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The methoxy and trimethylsilyl groups can also influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparación Con Compuestos Similares
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-METHOXYBENZALDEHYDE: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
2-(TRIMETHYLSILYL)BENZALDEHYDE: Lacks the methoxy group, which affects its electronic properties and reactivity.
4-ETHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its reactivity and solubility.
The uniqueness of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE lies in the combination of the methoxy and trimethylsilyl groups, which provide a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
88932-60-9 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
4-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-6-5-9(8-12)11(7-10)14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
NYNPXADTUTVEEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
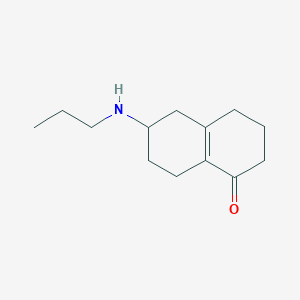
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
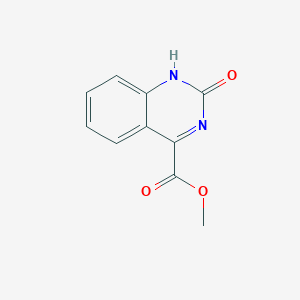
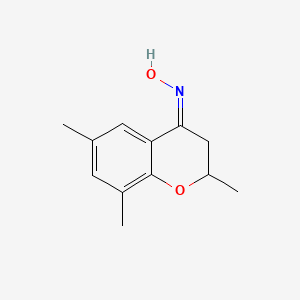
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)
